
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran moiety, a piperidine ring, and a benzamide group . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 116.5±0.3 cm3 . The compound has a polar surface area of 92 Å2 and a polarizability of 46.2±0.5 10-24 cm3 . It has a surface tension of 57.1±3.0 dyne/cm and a molar volume of 324.6±3.0 cm3 .Applications De Recherche Scientifique
Disposition and Metabolism
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide, under the specific compound SB-649868, is a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. Its disposition and metabolism have been extensively studied, revealing that the compound undergoes almost complete elimination over a 9-day period, predominantly via feces, with urinary excretion accounting for a minor fraction. The presence of more slowly cleared metabolites suggests a complex metabolism involving oxidation of the benzofuran ring and subsequent rearrangement, leading to various metabolites including an unusual hemiaminal metabolite and a benzofuran ring-opened carboxylic acid among others (Renzulli et al., 2011).
Sigma Receptor Ligands
Research on sigma receptor ligands has identified compounds structurally related to benzofurans as significant for their binding properties to sigma(1) and sigma(2) receptors. These compounds, including variations of the benzofuran structure, have been synthesized and evaluated, showing a high affinity and selectivity for sigma(1) receptors. Such findings underscore the potential therapeutic applications of benzofuran derivatives in targeting sigma receptors, which are implicated in various neurological and psychiatric disorders (Maier & Wünsch, 2002).
Synthetic Applications and Structural Studies
The synthetic versatility of benzofuran derivatives extends beyond pharmacological applications to include their use in the synthesis of complex molecular structures. For instance, the Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds demonstrates the potential for creating diverse benzofuran-based compounds with various substituents, further expanding the chemical space for therapeutic and material science applications (Huang et al., 2019).
Receptor Antagonist Development
The development of receptor antagonists based on benzofuran derivatives showcases their therapeutic relevance. For example, specific benzamide derivatives have been synthesized and evaluated as selective serotonin 4 receptor agonists, highlighting the potential of benzofuran-containing compounds in modulating gastrointestinal motility and offering a novel approach for prokinetic agents with reduced side effects (Sonda et al., 2004).
Propriétés
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-4-33-23-16-21(17-24(34-5-2)26(23)35-6-3)27(31)29-18-19-11-13-30(14-12-19)28(32)25-15-20-9-7-8-10-22(20)36-25/h7-10,15-17,19H,4-6,11-14,18H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOENQAIFKBNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

![5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2366625.png)
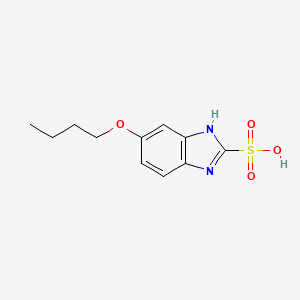
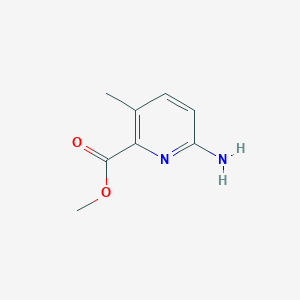
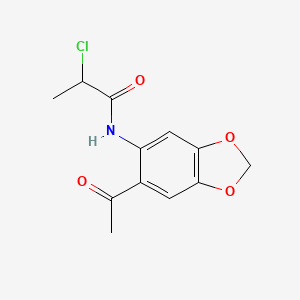
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)
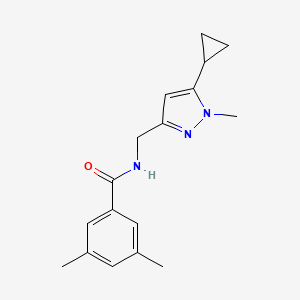
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)
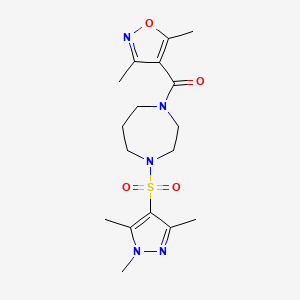
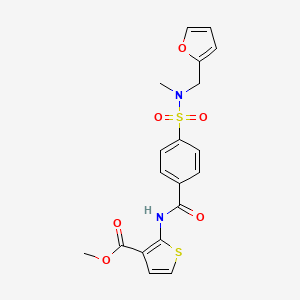
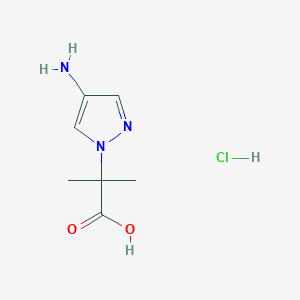

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)